2-(4-(4-Bromo-2-fluorobenzyl)piperazin-1-yl)ethanol
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a bromo-fluorobenzyl group. The presence of both bromine and fluorine atoms on the benzyl group could potentially influence the compound’s reactivity and interactions.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been a focus of studies aiming to optimize synthesis techniques. For instance, Wang Jin-peng discussed the preparation of a related compound through optimized technological parameters, achieving high yield and confirming the structure via analytical techniques (Wang Jin-peng, 2013). This highlights the compound's role in facilitating efficient synthesis pathways.
Molecular Conformation : Studies on compounds like Opipramol and Quetiapine N-oxide–fumaric acid have shed light on their molecular conformations, such as the chair conformation of the piperazine ring, indicating the compound's structural versatility and its implications for binding interactions in biological systems (H. Fun et al., 2011); (Jin Shen et al., 2012).
Potential Applications in Drug Development
Pharmaceutical Intermediates : The compound has been investigated as an intermediate in the synthesis of pharmaceutical agents. Research by D. S. Babu et al. involved synthesizing novel derivatives with potential antimicrobial activity, indicating the broader utility of such compounds in developing new therapeutic agents (D. S. Babu et al., 2015).
Radioligand Development : Stephen R. Taylor et al. described the synthesis of [18F]MEL054, a melanin-targeting compound for melanoma tumor imaging, showcasing the use of fluorobenzyl piperazines in creating diagnostic tools (Stephen R. Taylor et al., 2013).
Neurological Research : Li Ming-zhu's work on synthesizing compounds to study their effects on learning and memory facilitation in mice demonstrates the potential of such chemicals in understanding and treating neurological conditions (Li Ming-zhu, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the catalytical activity of parp1 . PARP1 (Poly [ADP-ribose] polymerase 1) is a protein involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
Similar compounds have been observed to increase the phosphorylation of h2ax in mcf-7 cells . Phosphorylation of H2AX is a crucial event in the cellular response to DNA damage, indicating that this compound may interact with its targets to induce DNA damage or interfere with DNA repair mechanisms.
Result of Action
Similar compounds have been observed to increase the phosphorylation of h2ax in mcf-7 cells , which could indicate DNA damage or disruption of DNA repair mechanisms.
Future Directions
properties
IUPAC Name |
2-[4-[(4-bromo-2-fluorophenyl)methyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2O/c14-12-2-1-11(13(15)9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWOXQUYDANFMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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